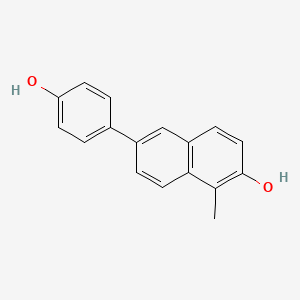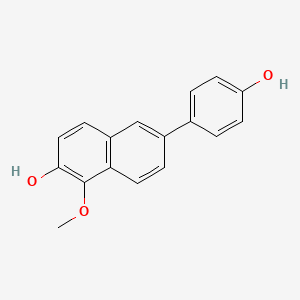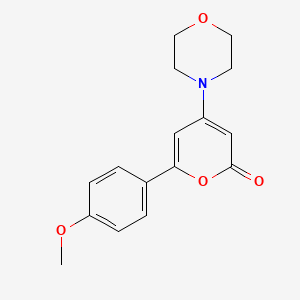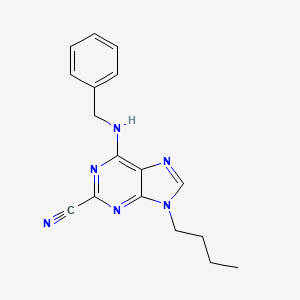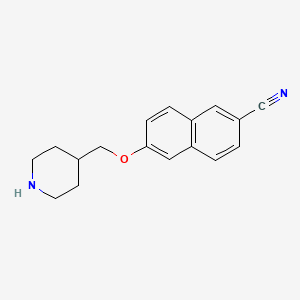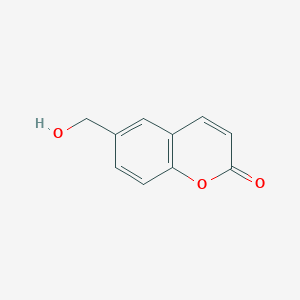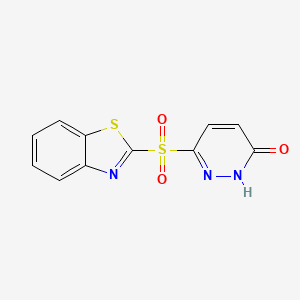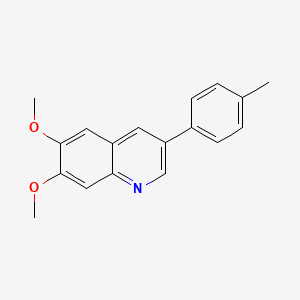
6,7-Dimethoxy-3-p-tolyl-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-3-p-tolyl-quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of methoxy groups at positions 6 and 7, along with a p-tolyl group at position 3, makes this compound unique and potentially useful in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-p-tolyl-quinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another approach involves the reaction of 6,7-dimethoxyquinoline with p-tolylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out in an organic solvent such as toluene or ethanol, and the product is obtained after purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
6,7-ジメトキシ-3-p-トリルキノリンは、次を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてキノリンN-オキシド誘導体を形成することができます。
還元: 還元反応は、キノリン環をテトラヒドロキノリン誘導体に変換することができます。
置換: 求電子置換反応および求核置換反応により、キノリン環にさまざまな官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、ハロアルカン、求核剤(例:アミン、チオール)などの試薬が、適切な条件下で使用されます。
生成する主な生成物
酸化: キノリンN-オキシド誘導体。
還元: テトラヒドロキノリン誘導体。
置換: 使用した試薬に応じて、さまざまな置換キノリン誘導体。
4. 科学研究への応用
6,7-ジメトキシ-3-p-トリルキノリンは、次のようないくつかの科学研究への応用があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗ウイルス性、抗がん性など、その潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療における治療薬としての可能性について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
6,7-Dimethoxy-3-p-tolyl-quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
6,7-ジメトキシ-3-p-トリルキノリンの作用機序には、特定の分子標的と経路との相互作用が含まれます。 たとえば、活性部位に結合して受容体の活性化を防ぐことで、血小板由来成長因子受容体などの特定の受容体のリン酸化を阻害する可能性があります . この阻害は、細胞シグナル伝達経路の下流への影響につながり、最終的に細胞の増殖と生存に影響を与えます。
6. 類似化合物の比較
類似化合物
6,7-ジメトキシキノリン: 位置3にp-トリル基がありません。
3-p-トリルキノリン: 位置6と7にメトキシ基がありません。
6,7-ジメトキシ-3-フェニルキノリン: 位置3にp-トリル基ではなくフェニル基があります。
ユニークさ
6,7-ジメトキシ-3-p-トリルキノリンは、メトキシ基とp-トリル基の両方が存在することでユニークであり、その化学反応性と生物活性を影響を与える可能性があります。これらの置換基の組み合わせにより、さまざまな科学研究への応用において、汎用性の高い化合物としての可能性を高めることができます。
類似化合物との比較
Similar Compounds
6,7-Dimethoxyquinoline: Lacks the p-tolyl group at position 3.
3-p-Tolylquinoline: Lacks the methoxy groups at positions 6 and 7.
6,7-Dimethoxy-3-phenylquinoline: Has a phenyl group instead of a p-tolyl group at position 3.
Uniqueness
6,7-Dimethoxy-3-p-tolyl-quinoline is unique due to the presence of both methoxy groups and the p-tolyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various scientific research applications.
特性
分子式 |
C18H17NO2 |
|---|---|
分子量 |
279.3 g/mol |
IUPAC名 |
6,7-dimethoxy-3-(4-methylphenyl)quinoline |
InChI |
InChI=1S/C18H17NO2/c1-12-4-6-13(7-5-12)15-8-14-9-17(20-2)18(21-3)10-16(14)19-11-15/h4-11H,1-3H3 |
InChIキー |
CMEIVVNDSVPQKC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CN=C3C=C(C(=CC3=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


